2-Chlorofuran-3-sulfonyl chloride
Description
2-Chlorofuran-3-sulfonyl chloride is a heterocyclic sulfonyl chloride compound featuring a chlorinated furan ring substituted with a sulfonyl chloride group at the 3-position. This structure confers unique electrophilic reactivity, making it valuable in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized furan derivatives. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise functionalization of heterocycles is critical.
Properties
IUPAC Name |
2-chlorofuran-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O3S/c5-4-3(1-2-9-4)10(6,7)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDIOZPWQGEWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorofuran-3-sulfonyl chloride typically involves the chlorination of furan derivatives followed by sulfonylation. One common method includes the reaction of 2-chlorofuran with chlorosulfonic acid under controlled conditions to yield this compound . The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and improved safety . The use of continuous flow reactors also minimizes the risk of thermal runaway, which is a common issue in batch processes.
Chemical Reactions Analysis
Types of Reactions
2-Chlorofuran-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to nucleophilic substitution.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and organometallic compounds. The reactions typically require mild to moderate conditions, such as room temperature to 80°C, and may involve catalysts like palladium or base additives to facilitate the reaction .
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and coupled organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2-Chlorofuran-3-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Mechanism of Action
The mechanism of action of 2-Chlorofuran-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, such as amines and alcohols. This reaction leads to the formation of sulfonamide and sulfonate ester bonds, which are key structural motifs in many biologically active compounds .
Comparison with Similar Compounds
Key Differences :
- Structure : Sulfuryl chloride (CAS 7791-25-5) is a simple, linear molecule (SO₂Cl₂) without a heterocyclic backbone, whereas 2-chlorofuran-3-sulfonyl chloride incorporates a furan ring .
- Reactivity : Sulfuryl chloride is a potent chlorinating and sulfonating agent, widely used for introducing Cl or SO₂ groups into alkanes and aromatics. In contrast, the furan-based analog likely exhibits regioselective reactivity due to the electron-withdrawing effects of the sulfonyl chloride and chlorine substituents on the aromatic ring .
- Applications : Sulfuryl chloride is employed in bulk chemical processes (e.g., surfactants), while the furan derivative is specialized for fine chemical synthesis, particularly in medicinal chemistry.
| Property | Sulfuryl Chloride | This compound |
|---|---|---|
| Molecular Formula | SO₂Cl₂ | C₄H₂Cl₂O₃S |
| CAS No. | 7791-25-5 | Not provided in evidence |
| Primary Use | Industrial chlorination | Organic synthesis intermediate |
| Stability | Moisture-sensitive | Likely highly moisture-sensitive |
(2-Cyanophenyl)methanesulfonyl Chloride
Key Differences :
- Electronic Effects: The electron-withdrawing cyano group on the benzene ring enhances electrophilicity at the sulfonyl chloride site, whereas the chlorine on the furan ring may direct reactivity to specific ring positions.
- Applications : Both compounds serve as sulfonylation agents, but the furan derivative’s heterocyclic structure may enable access to biologically active furan-containing molecules (e.g., antimicrobial agents).
| Property | (2-Cyanophenyl)methanesulfonyl Chloride | This compound |
|---|---|---|
| Core Structure | Benzene with cyano and sulfonyl groups | Chlorinated furan with sulfonyl |
| Synthetic Flexibility | Limited to aryl modifications | Enables furan functionalization |
| Bioactivity Potential | Moderate (aryl-based drugs) | High (furan motifs in antibiotics) |
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile
Key Differences :
- Reactivity : The absence of a sulfonyl chloride limits its utility in sulfonylation reactions, but the furan moiety may contribute to π-stacking interactions in drug design.
- Applications : Primarily explored in materials science or as a scaffold for nitrogen-containing heterocycles, unlike the sulfonyl chloride’s role in covalent bond formation.
Research Findings and Trends
- Reactivity Trends : Sulfonyl chlorides on electron-deficient aromatic rings (e.g., chlorinated furans) exhibit enhanced electrophilicity compared to benzene analogs, accelerating nucleophilic substitution .
- Thermal Stability : Furan-based sulfonyl chlorides are typically less stable than their benzene counterparts due to ring strain and higher reactivity, necessitating low-temperature storage .
- Industrial Relevance: While sulfuryl chloride dominates large-scale processes, this compound is niche, with pilot-scale production noted for research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
